(2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
CAS No.: 433707-88-1
Cat. No.: VC4228836
Molecular Formula: C20H23NO2
Molecular Weight: 309.409
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433707-88-1 |
|---|---|
| Molecular Formula | C20H23NO2 |
| Molecular Weight | 309.409 |
| IUPAC Name | (E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C20H23NO2/c1-4-13-23-19-10-6-17(7-11-19)8-12-20(22)21-18-9-5-15(2)16(3)14-18/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-8+ |
| Standard InChI Key | ZVBXNGYJTSSHML-XYOKQWHBSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central enamide group (prop-2-enamide) flanked by two aromatic substituents: a 3,4-dimethylphenyl group attached to the amide nitrogen and a 4-propoxyphenyl group at the terminal end of the propenamide chain . The (2E) configuration denotes the trans arrangement of the double bond between carbons 2 and 3, which influences molecular geometry and intermolecular interactions.
Functional Group Analysis
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Enamide Core: The α,β-unsaturated amide group contributes to resonance stabilization, enhancing thermal stability and reactivity toward nucleophiles.
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3,4-Dimethylphenyl Substituent: The electron-donating methyl groups at the 3- and 4-positions of the benzene ring modulate electronic effects, potentially altering binding affinity in biological systems.
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4-Propoxyphenyl Group: The propoxy chain (-OCH₂CH₂CH₃) introduces hydrophobicity and steric bulk, which may impact solubility and membrane permeability.
Physicochemical Data
Table 1 summarizes key properties derived from commercial catalogs :
| Property | Value |
|---|---|
| CAS No. | 433707-88-1 |
| Molecular Formula | C₂₀H₂₃NO₂ |
| Molecular Weight | 309.409 g/mol |
| SMILES | O=C(NC1=CC=C(C)C(C)=C1)/C=C/C2=CC=C(OCCC)C=C2 |
| Purity | Not specified |
| Storage Conditions | Room temperature (assumed) |
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves a multi-step sequence:
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Formation of 4-Propoxyphenylpropenoic Acid:
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Friedel-Crafts acylation of phenol with propionic acid derivatives, followed by alkoxylation with propyl bromide.
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Amide Coupling:
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Reaction of the propenoic acid intermediate with 3,4-dimethylaniline using coupling agents like EDCl/HOBt.
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Stereoselective Control:
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Maintenance of the (2E) configuration via base-catalyzed elimination or photochemical isomerization.
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Optimization Challenges
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Yield Limitations: Steric hindrance from the 3,4-dimethyl group reduces coupling efficiency, necessitating excess reagents or elevated temperatures.
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Byproduct Formation: Cis (2Z) isomers may form during synthesis, requiring chromatographic separation.
Industrial Manufacturing Considerations
Scalable production methods prioritize cost-effectiveness and purity:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for the acylation and coupling steps.
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Catalytic Systems: Heterogeneous catalysts (e.g., immobilized lipases) may improve amide bond formation efficiency.
Mechanistic Hypotheses and Target Engagement
Putative Mechanism of Action
If COX-2 inhibition is confirmed, the compound may block arachidonic acid conversion to prostaglandins, reducing inflammation. Alternatively, receptor antagonism could alter neurotransmitter signaling.
Structure-Activity Relationship (SAR) Insights
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3,4-Dimethylphenyl Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration.
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Propoxy Chain: Extends half-life by resisting metabolic oxidation compared to shorter alkoxy groups.
Comparative Analysis with Structural Analogs
Table 2 contrasts key features with related compounds:
| Compound | Substituents | Reported Activity |
|---|---|---|
| VC4228836 | 3,4-Dimethylphenyl, propoxy | Putative kinase/COX-2 inhibition |
| BLD-433707 | 4-Methoxyphenyl, methyl | Serotonin receptor modulation |
| Patent US20060142265A1 | Varied aryl groups | Broad bioactive agent claims |
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